A Predictive Spectroscopic Guide to 2-(Cinnamylamino)-2-methyl-1-propanol: A Theoretical Analysis for Drug Discovery and Development
A Predictive Spectroscopic Guide to 2-(Cinnamylamino)-2-methyl-1-propanol: A Theoretical Analysis for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive, albeit theoretical, spectroscopic analysis of the novel compound 2-(Cinnamylamino)-2-methyl-1-propanol. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent moieties—the 2-amino-2-methyl-1-propanol core and the cinnamyl group—we can forecast its characteristic spectral signatures across various analytical techniques. This guide outlines the foundational principles, proposes detailed experimental protocols, and presents anticipated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies described herein are designed to be self-validating, providing a robust starting point for the empirical analysis of this or structurally related compounds.
Introduction: Unveiling a Potential Pharmacophore
The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of modern drug discovery. The hypothetical molecule, 2-(Cinnamylamino)-2-methyl-1-propanol, combines the structural features of an amino alcohol with a cinnamyl group. The 2-amino-2-methyl-1-propanol backbone is a known component in various biologically active compounds and is utilized as a buffering agent.[1] The cinnamyl moiety, derived from cinnamic acid and cinnamaldehyde, is a well-known pharmacophore present in numerous natural products with a wide range of biological activities, including antimicrobial and anticancer properties. The conjunction of these two fragments suggests that 2-(Cinnamylamino)-2-methyl-1-propanol could be a target of interest for further investigation.
An exhaustive spectroscopic analysis is the bedrock of chemical characterization, providing unambiguous structural confirmation and purity assessment. This guide will provide a detailed roadmap for such an analysis.
Molecular Structure and Predicted Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Diagram 1: Chemical Structure of 2-(Cinnamylamino)-2-methyl-1-propanol
A 2D representation of 2-(Cinnamylamino)-2-methyl-1-propanol.
Our predictive analysis is based on the following logic:
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2-amino-2-methyl-1-propanol core: This will contribute signals for two methyl groups, a methylene group adjacent to a hydroxyl group, a quaternary carbon, and an amine proton.
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Cinnamyl group: This will introduce signals from a monosubstituted benzene ring, two vinyl protons of a trans-alkene, and a methylene group attached to the nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.40 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~6.55 | doublet | 1H | =CH-Ar | Vinylic proton closer to the aromatic ring. |
| ~6.30 | doublet of triplets | 1H | -CH= | Vinylic proton adjacent to the CH₂ group. |
| ~3.40 | doublet | 2H | -N-CH₂-CH= | Methylene protons of the cinnamyl group. |
| ~3.25 | singlet | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~2.50 (broad) | singlet | 2H | -NH- and -OH | Exchangeable protons; may not be observed or could be a broad singlet.[2] |
| 1.10 | singlet | 6H | -C(CH₃)₂ | Two equivalent methyl groups on the quaternary carbon. |
Causality in Experimental Design:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will also allow for clearer observation of the -NH and -OH protons.
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Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.[3]
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D₂O Exchange: To confirm the assignment of the -NH and -OH protons, a D₂O exchange experiment should be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]
Diagram 2: ¹H NMR Experimental Workflow
Workflow for ¹H NMR analysis of 2-(Cinnamylamino)-2-methyl-1-propanol.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137 | Quaternary Ar-C | Carbon of the benzene ring attached to the vinyl group. |
| ~135 | =CH-Ar | Vinylic carbon closer to the aromatic ring. |
| ~129 | Ar-CH | Aromatic carbons. |
| ~128 | Ar-CH | Aromatic carbons. |
| ~126 | Ar-CH | Aromatic carbons. |
| ~125 | -CH= | Vinylic carbon adjacent to the CH₂ group. |
| ~70 | -CH₂-OH | Methylene carbon attached to the hydroxyl group. |
| ~58 | -C(CH₃)₂ | Quaternary carbon of the amino alcohol core. |
| ~50 | -N-CH₂- | Methylene carbon of the cinnamyl group. |
| ~24 | -C(CH₃)₂ | Methyl carbons. |
Causality in Experimental Design:
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Broadband Decoupling: A standard ¹³C NMR experiment is performed with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.
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DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-90 spectrum will only show signals for CH carbons. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent in both DEPT spectra. This allows for the unambiguous differentiation of carbon types.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[4] |
| 3350-3310 (medium) | N-H stretch | Secondary Amine | A single band is expected for a secondary amine. |
| 3100-3000 (medium) | C-H stretch | Aromatic & Vinylic | Characteristic of sp² C-H bonds.[5] |
| 2980-2850 (strong) | C-H stretch | Aliphatic | From the methyl and methylene groups.[4] |
| ~1650 (weak) | C=C stretch | Alkene | Conjugation with the aromatic ring affects the intensity. |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| ~1100 (strong) | C-O stretch | Alcohol | Strong absorption typical for alcohols.[4] |
| ~970 (strong) | =C-H bend | Trans-alkene | A strong out-of-plane bend is characteristic of a trans-disubstituted alkene. |
| 750, 690 (strong) | C-H bend | Monosubstituted Aromatic | Characteristic out-of-plane bending for a monosubstituted benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrometry Data
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Molecular Ion (M⁺•): The expected exact mass of 2-(Cinnamylamino)-2-methyl-1-propanol (C₁₃H₁₉NO) is approximately 205.1467 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z 174.
-
Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can lead to the formation of a tropylium ion at m/z 91.
-
Loss of the Cinnamyl Group: Cleavage of the C-N bond can result in the detection of the cinnamyl cation at m/z 117.
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Base Peak: The fragment resulting from the loss of the CH₂OH group (m/z 174) or the cinnamyl cation (m/z 117) are strong candidates for the base peak.
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Diagram 3: Predicted ESI-MS Fragmentation of 2-(Cinnamylamino)-2-methyl-1-propanol
Predicted fragmentation pathways in positive ion mode Electrospray Ionization (ESI) Mass Spectrometry.
Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 206) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the structure by comparing the observed fragments with the predicted pathways.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Predicted UV-Vis Data
The cinnamyl group is the primary chromophore in this molecule. The conjugated system of the benzene ring and the carbon-carbon double bond will result in strong UV absorption.
-
λ_max: A strong absorption band (π → π* transition) is expected in the range of 250-290 nm. The exact position will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Use a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 for the most accurate measurement.
-
Spectrum Acquisition: Record the UV spectrum from approximately 200 to 400 nm.
Conclusion
This in-depth technical guide provides a robust theoretical framework for the comprehensive spectroscopic analysis of 2-(Cinnamylamino)-2-methyl-1-propanol. By leveraging established spectroscopic principles and data from its constituent fragments, we have predicted the key spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols and logical workflows presented herein offer a clear and efficient path for the empirical validation and characterization of this novel compound. This predictive approach serves as an essential first step in the evaluation of new chemical entities, enabling researchers to anticipate spectral outcomes and design targeted analytical strategies, thereby accelerating the drug discovery and development process.
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